molecular formula C15H11Cl2NO3 B301388 N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B301388
M. Wt: 324.2 g/mol
InChI Key: GHCJQLASOULTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture. This compound is also known as DCB-3503 and belongs to the class of benzodioxine derivatives. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of various cellular processes, including DNA replication, cell division, and protein synthesis. This compound has been shown to interact with the DNA molecule and prevent the replication of cancer cells. DCB-3503 also induces the expression of various pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to the disruption of cellular processes. DCB-3503 has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using DCB-3503 is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are various future directions for the research and development of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the potential applications of this compound is in the development of novel cancer therapeutics. DCB-3503 can be used as a lead compound for the development of more potent and selective anti-cancer agents. This compound can also be used in the development of new drugs for the treatment of inflammatory diseases. Further research is needed to explore the full potential of this compound in various fields of scientific research.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction between 3,5-dichlorophenyl isocyanate and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent. The yield of the synthesis process is typically high, and the purity of the compound can be improved by using various purification techniques.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that DCB-3503 has potent anti-cancer properties and can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H11Cl2NO3/c16-10-6-11(17)8-12(7-10)18-15(19)9-1-2-13-14(5-9)21-4-3-20-13/h1-2,5-8H,3-4H2,(H,18,19)

InChI Key

GHCJQLASOULTSV-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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